2-(溴甲基)苯甲酰胺

描述

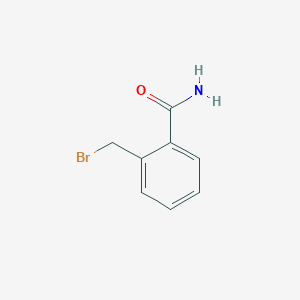

2-(Bromomethyl)benzamide is a brominated benzamide derivative that serves as an intermediate in the synthesis of various compounds of biological interest. It is characterized by the presence of a bromomethyl group attached to the benzamide moiety, which makes it a versatile compound for further chemical transformations.

Synthesis Analysis

The synthesis of 2-(Bromomethyl)benzamide derivatives has been reported in several studies. For instance, the synthesis of 2-bromo-N-(2,4-difluorobenzyl)benzamide was achieved with a high yield of 92% by reacting 2-bromobenzoic acid with (2,4-difluorophenyl)methanamine . Another study reported the synthesis of substituted 4-(bromomethyl)-N-(4-ethyl-6-methylpyrimidin-2-yl)benzamide derivatives through a reaction between substituted 4-ethyl-6-methylpyrimidin-2-amine and 4-(bromomethyl)benzoyl bromide in the presence of KOH . Additionally, N-alkyl 2-[(2-oxo-2-aryl ethyl)amino] benzamide derivatives were synthesized via a three-component reaction involving isatoic anhydride, primary amines, and 2-bromoacethophenone .

Molecular Structure Analysis

The molecular structure of 2-(Bromomethyl)benzamide derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure of 2-bromo-N-(2,4-difluorobenzyl)benzamide was determined by single-crystal X-ray diffraction analysis, revealing a monoclinic system with specific cell parameters . The supramolecular packing array involves N-H...O hydrogen bonds and C-Br...π intermolecular interactions .

Chemical Reactions Analysis

2-(Bromomethyl)benzamide derivatives are reactive intermediates that can undergo various chemical reactions. They are particularly useful for substitution reactions where the bromine atom can be replaced by a variety of nucleophiles . The presence of bromine also allows for electrochemical studies such as cyclic voltammetry and electroreduction . These reactions have been applied to synthesize aminoamides, alkoxyamides, depsipeptides, and other biologically relevant compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(Bromomethyl)benzamide derivatives are influenced by their molecular structure. The bromomethyl group imparts a certain polarity to the molecule, which can be exploited in synthetic applications. The compounds exhibit solid-state structures that are stabilized by hydrogen bonding and π-interactions, as indicated by Hirshfeld surface analysis and DFT calculations . These interactions contribute significantly to the stability and reactivity of the compounds.

科学研究应用

抗精神病药的合成

2-(溴甲基)苯甲酰胺衍生物已被用于合成潜在的抗精神病药。Högberg 等人 (1990) 的一项研究讨论了此类化合物的合成和评估,重点介绍了它们对某些神经受体的亲和力和它们在不产生明显副作用的情况下治疗精神病障碍的潜力 (Högberg 等人,1990)。

抗心律失常活性

在心血管研究领域,具有某些环取代基的苯甲酰胺在抗心律失常活性方面显示出前景。Banitt 等人 (1977) 探索了源自苯甲酰胺的化合物治疗心律失常的潜力,强调了化合物的结构对其有效性的影响 (Banitt 等人,1977)。

CCR5 拮抗剂合成

程德举 (2014、2015) 对 N-烯丙基-4-哌啶基苯甲酰胺衍生物的合成进行了研究,导致了新型非肽 CCR5 拮抗剂的开发。这些研究强调了这些化合物的结构表征和生物活性的重要性 (程德举,2014),(程德举,2015)。

抗真菌应用

Ienascu 等人 (2018) 对新型 N-(2-溴苯基)-2-羟基苯甲酰胺衍生物的研究表明,它们对各种真菌和酵母具有抗真菌活性。这项研究突出了这些衍生物在解决真菌感染方面的潜力 (Ienascu 等人,2018)。

IMP 脱氢酶抑制的研究

Gharehbaghi 等人 (2002) 探索了苯甲酰胺核苷作为 IMP 脱氢酶的一种新型抑制剂,IMP 脱氢酶是嘌呤核苷酸合成中至关重要的酶。这项研究为理解苯甲酰胺衍生物在癌症和其他增殖性疾病中的治疗潜力开辟了道路 (Gharehbaghi 等人,2002)。

晶体结构和理论研究

Polo 等人 (2019) 合成了 2-溴-N-(2,4-二氟苄基)苯甲酰胺的晶体结构并对其进行了分析,有助于理解该化合物的物理和化学性质。此类研究对于药物和材料科学的发展至关重要 (Polo 等人,2019)。

合成中的 Pummerer 型环化

Kobayashi 等人 (2011) 描述了一种通过磺酰基苯甲酰胺的 Pummerer 型环化合成异吲哚酮的方法。这突出了该化合物在促进化学反应以合成有价值的有机结构中的作用 (Kobayashi 等人,2011)。

定向邻位金属化反应

Mills 和 Snieckus (1984) 的研究表明了在定向邻位金属化反应中使用甲硅烷基苯甲酰胺。该应用对于复杂有机分子的合成至关重要,证明了苯甲酰胺衍生物的多功能性 (Mills 和 Snieckus,1984)。

N-(2-氰基芳基)苯甲酰胺的合成

Wu 等人 (2014) 开发了一种合成 N-(2-氰基芳基)苯甲酰胺的程序,强调了苯甲酰胺衍生物在创建具有潜在药用应用的化合物中的重要性 (Wu 等人,2014)。

放射性碘化苯甲酰胺衍生物

Eisenhut 等人 (2000) 对放射性碘化 N-(2-二乙氨基乙基)苯甲酰胺衍生物的研究突出了它们在黑色素瘤中的高吸收,表明它们可用于黑色素瘤的成像和潜在治疗 (Eisenhut 等人,2000)。

新型合成方法

Sabbaghan 和 Hossaini (2012) 报告了一种用于 N-烷基 2-[(2-氧代-2-芳基乙基)氨基]苯甲酰胺衍生物的绿色合成方法,展示了合成苯甲酰胺衍生物的一种环保方法 (Sabbaghan 和 Hossaini,2012)。

抗比林衍生物的合成

Saeed 等人 (2020) 合成了新的抗比林衍生物,展示了苯甲酰胺衍生物的结构多样性和潜在的药用应用 (Saeed 等人,2020)。

安全和危害

While the specific safety and hazards of 2-(Bromomethyl)benzamide are not detailed in the search results, benzamides can be harmful if swallowed and are suspected of causing genetic defects . They should be handled with appropriate safety measures, including wearing protective gloves, eye protection, and face protection .

属性

IUPAC Name |

2-(bromomethyl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO/c9-5-6-3-1-2-4-7(6)8(10)11/h1-4H,5H2,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CENMZLRJUVTBFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CBr)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10726880 | |

| Record name | 2-(Bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

872414-52-3 | |

| Record name | 2-(Bromomethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10726880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B3030067.png)

![2-[5-Benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B3030072.png)

![[4]-Gingerdiol 3,5-diacetate](/img/structure/B3030081.png)

![3'-Methoxy-[6]-Gingerdiol 3,5-diacetate](/img/structure/B3030082.png)